2-(4-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(4-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a nitro group, and an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylbenzoic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The resulting intermediate is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatographic techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
4-(4-acetylphenyl)-3-hydroxy-2H-chromen-2-one: Another compound with an acetylphenyl group but with a chromenone core.
2-(4-acetylphenyl)-4-nitrophenylthiazolidin-4-one: Contains a thiazolidinone ring instead of an isoindole core.
Uniqueness
2-(4-acetylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C16H10N2O5 |
---|---|
Molecular Weight |
310.26 g/mol |
IUPAC Name |
2-(4-acetylphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H10N2O5/c1-9(19)10-5-7-11(8-6-10)17-15(20)12-3-2-4-13(18(22)23)14(12)16(17)21/h2-8H,1H3 |
InChI Key |
KXPUVYNCPXMIGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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